Cas no 2093386-22-0 (PROTAC BET Degrader-1)

PROTAC BET Degrader-1 is a bifunctional small molecule designed to selectively degrade bromodomain and extraterminal (BET) proteins via the proteolysis-targeting chimera (PROTAC) mechanism. By recruiting an E3 ubiquitin ligase to BET proteins, it induces their ubiquitination and subsequent proteasomal degradation, offering a potential advantage over traditional BET inhibitors by eliminating the target rather than merely inhibiting its function. This compound exhibits high selectivity and potency, making it a valuable tool for studying BET protein biology and exploring therapeutic applications in oncology and inflammatory diseases. Its mechanism of action may also reduce the risk of drug resistance, a common limitation of conventional inhibitors.
PROTAC BET Degrader-1 structure
PROTAC BET Degrader-1 structure
Product name:PROTAC BET Degrader-1
CAS No:2093386-22-0
MF:C44H45N11O9
Molecular Weight:871.89640879631
CID:4637185
PubChem ID:134691733

PROTAC BET Degrader-1 化学的及び物理的性質

名前と識別子

    • PROTAC BET Degrader-1
    • PROTAC 11
    • AKOS037653372
    • G16363
    • CS-0028483
    • N-[4-({4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indol-2-yl}formamido)butyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy}acetamide
    • 4-((3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
    • 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
    • HY-103633
    • SCHEMBL21082297
    • DA-77134
    • CHEMBL4226900
    • EX-A3888
    • 2093386-22-0
    • インチ: 1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51)
    • InChIKey: TXLUZGFDBDQACL-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(OC)C(C3=C(C)ON=C3C)=C2)C2=C(NC3N(CC)N=C(C4CC4)C=3)N=C(C(NCCCCNC(COC3=CC=CC4=C3C(=O)N(C3CCC(=O)NC3=O)C4=O)=O)=O)N=C12

計算された属性

  • 精确分子量: 871.34017206g/mol
  • 同位素质量: 871.34017206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 14
  • 重原子数量: 64
  • 回転可能化学結合数: 16
  • 複雑さ: 1770
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 258Ų
  • XLogP3: 3.8

PROTAC BET Degrader-1 Security Information

  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PROTAC BET Degrader-1 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
GS-9190-50MG
N-[4-({4-[(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indol-2-yl}formamido)butyl]-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide
2093386-22-0 >98%
50mg
£5000.00 2025-02-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13849-10 mg
PROTAC BET Degrader-1
2093386-22-0
10mg
¥7260.00 2023-04-01
MedChemExpress
HY-103633-10mg
PROTAC BET Degrader-1
2093386-22-0 98.15%
10mg
¥8500 2024-05-24
eNovation Chemicals LLC
Y1236242-25mg
PROTAC BET Degrader-1
2093386-22-0 98%
25mg
$3065 2024-06-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13849-5 mg
PROTAC BET Degrader-1
2093386-22-0
5mg
¥4710.00 2023-04-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13849-1 mL * 10 mM (in DMSO)
PROTAC BET Degrader-1
2093386-22-0
1 mL * 10 mM (in DMSO)
¥6965.00 2022-02-28
ChemScence
CS-0028483-10mg
PROTAC BET Degrader-1
2093386-22-0 98.30%
10mg
$850.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T13849-1 mL * 10 mM (in DMSO)
PROTAC BET Degrader-1
2093386-22-0
1 mL * 10 mM (in DMSO)
¥ 4990 2023-09-07
eNovation Chemicals LLC
Y1236242-5mg
PROTAC BET Degrader-1
2093386-22-0 98%
5mg
$1275 2025-02-19
A2B Chem LLC
AX63599-10mg
PROTAC BET Degrader-1
2093386-22-0 98%
10mg
$885.00 2024-04-20

PROTAC BET Degrader-1 関連文献

PROTAC BET Degrader-1に関する追加情報

PROTAC BET Degrader-1: A Breakthrough in Targeted Protein Degradation

PROTAC BET Degrader-1 represents a significant advancement in the field of targeted protein degradation, particularly in the context of BET proteins. This compound, identified by the CAS number 2093386-22-0, has garnered considerable attention due to its potential in therapeutic applications. The development of PROTAC BET Degrader-1 is rooted in the emerging paradigm of protein degradation as a novel strategy for treating various diseases, including cancer and inflammatory disorders.

BET proteins, which include BRD2, BRD3, and BRD4, are key regulators of gene expression and have been implicated in numerous pathological conditions. Traditional approaches to targeting these proteins have relied on small molecule inhibitors; however, these methods often face challenges such as off-target effects and limited efficacy. The introduction of PROTAC BET Degrader-1 offers a promising alternative by leveraging the cellular machinery responsible for protein degradation.

The mechanism of action of PROTAC BET Degrader-1 involves the recruitment of the E3 ubiquitin ligase complex to BET proteins, marking them for proteasomal degradation. This approach not only achieves a more sustained reduction in protein levels but also circumvents issues associated with direct inhibition. Recent studies have demonstrated that PROTAC BET Degrader-1 exhibits potent activity in preclinical models, particularly in cancers driven by aberrant BET protein expression.

One of the most notable advantages of PROTAC BET Degrader-1 is its ability to achieve selective degradation of BET proteins without significantly affecting other bromodomain-containing proteins. This selectivity is crucial for minimizing adverse effects and enhancing therapeutic windows. Furthermore, preclinical data suggest that PROTAC BET Degrader-1 may synergize with existing therapies, offering a novel combinatorial approach to cancer treatment.

The development of PROTAC BET Degrader-1 has been informed by cutting-edge research into PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are designed to harness the cell's natural protein degradation pathways, enabling precise targeting of disease-relevant proteins that are otherwise difficult to modulate with conventional drugs. The application of this technology to BET proteins represents a significant leap forward in precision medicine.

Recent advancements in structural biology and medicinal chemistry have facilitated the optimization of PROTAC BET Degrader-1, enhancing its pharmacokinetic properties and efficacy. These improvements have brought the compound closer to clinical evaluation, with ongoing studies assessing its safety and tolerability in preclinical models. The potential for PROTAC BET Degrader-1 to address unmet medical needs underscores its importance as a next-generation therapeutic agent.

In conclusion, PROTAC BET Degrader-1, with its CAS number 2093386-22-0, stands at the forefront of innovative approaches to targeting BET proteins. By leveraging targeted protein degradation, this compound offers a promising avenue for treating diseases characterized by dysregulated gene expression. As research continues to unfold, PROTAC BET Degrader-1 holds the potential to revolutionize therapeutic strategies in oncology and beyond.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2093386-22-0)PROTAC BET Degrader-1
A936450
Purity:99%
はかる:5mg
Price ($):698.0
atkchemica
(CAS:2093386-22-0)PROTAC BET Degrader-1
CL16829
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry